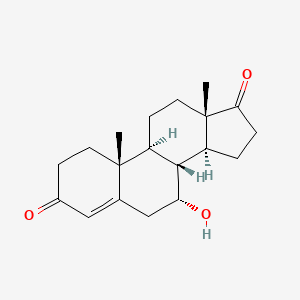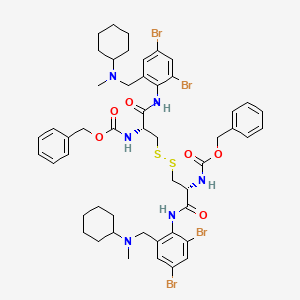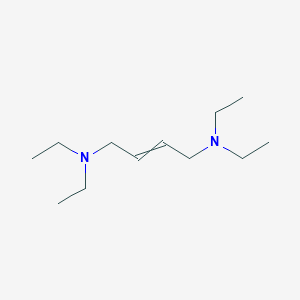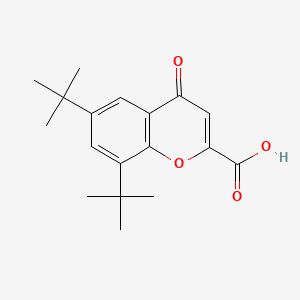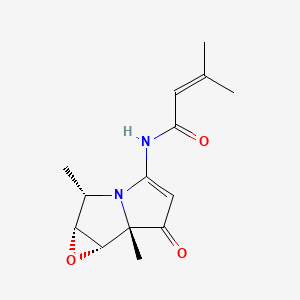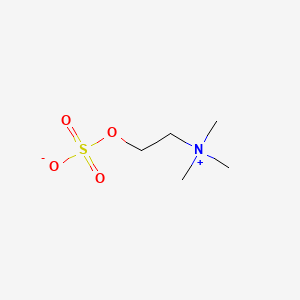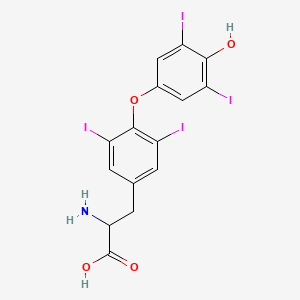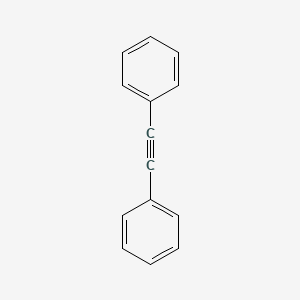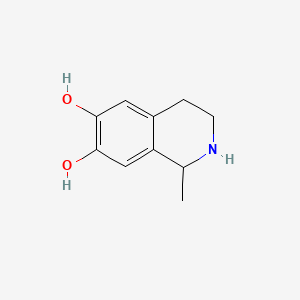
3-乙酰氧基环烯-4,15-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetoxyscirpene-4, 15-diol belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. 3-Acetoxyscirpene-4, 15-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-acetoxyscirpene-4, 15-diol is primarily located in the cytoplasm. 3-Acetoxyscirpene-4, 15-diol is a potentially toxic compound.
科学研究应用
微生物代谢和生产
3-乙酰氧基环烯-4,15-二醇可以通过某些真菌的代谢过程产生。例如,枯萎病镰刀菌 f.sp. vasinfectum (ATCC 7808) 可以通过三乙酰氧基环烯和二乙酰氧基环烯醇衍生物等中间体,从安圭啶形成 3-乙酰氧基环烯-4,15-二醇。这种代谢途径突出了利用微生物系统生产特定化合物的前景 (Claridge 和 Schmitz,1979)。
分析方法开发
研究还集中于开发分析方法,以测定各种形式的二乙酰氧基环烯醇,包括 3-乙酰氧基环烯-4,15-二醇。一个例子是开发了一种同时测定二乙酰氧基环烯醇及其修饰形式的方法,该方法可以应用于各种谷物 (Yoshinari 等,2018)。
细胞研究中的凋亡诱导
对乙酰氧基环烯醇霉菌毒素(包括 3-乙酰氧基环烯-4,15-二醇的衍生物)的研究表明,它们具有诱导人细胞系凋亡的能力。这些化合物可以破坏线粒体膜电位并激活凋亡通路,展示了在细胞生物学和药理学研究中的潜在应用 (Lee、Park 和 Kim,2006)。
霉菌毒素研究
该化合物是更广泛的研究环烯三醇及其衍生物的一部分,它们是由镰刀菌属真菌产生的 A 型单端孢霉烯毒素。该研究领域专注于了解这些化合物的结构、生物合成和毒性,这对食品安全和公共卫生具有重要意义 (Schollenberger、Drochner 和 Müller,2007)。
比较毒理学
环烯三醇及其衍生物(包括 3-乙酰氧基环烯-4,15-二醇)的比较毒性研究提供了对这些化合物急性毒性和慢性毒性的见解。此类研究对于评估与食品污染相关的风险和制定安全标准至关重要 (Richardson 和 Hamilton,1990)。
化学合成和结构研究
有机化学研究探索了与 3-乙酰氧基环烯-4,15-二醇相关的化合物的合成和结构重新分配。此类研究为化学合成领域做出了贡献,为创建用于各种应用的复杂分子提供了途径 (Corminboeuf、Overman 和 Pennington,2003)。
属性
CAS 编号 |
70402-13-0 |
|---|---|
产品名称 |
3-Acetoxyscirpene-4,15-diol |
分子式 |
C17H24O6 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
[(1S,2R,7R,9R,10R,11S,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-9-4-5-16(7-18)11(6-9)23-14-12(22-10(2)19)13(20)15(16,3)17(14)8-21-17/h6,11-14,18,20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15-,16-,17+/m1/s1 |
InChI 键 |
NFFRTZSZVQIMDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)CO |
规范 SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)CO |
同义词 |
3-acetoxyscirpene-4,15-diol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




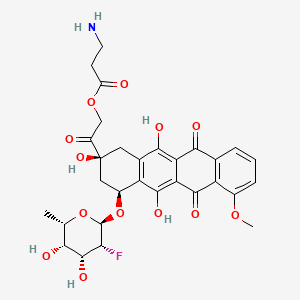
![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)

